O-Desmethyl-O-ethyl Albendazole-d5
Description
Properties
Molecular Formula |
C₁₃H₁₂D₅N₃O₂S |
|---|---|
Molecular Weight |
284.39 |
Synonyms |
N-[6-(Propylthio)-1H-benzimidazol-2-yl]carbamic Acid Ethyl Ester-d5; [5-(Propylthio)-1H-benzimidazol-2-yl]carbamic Acid Ethyl Ester-d5; Albendazole Impurity G-d5 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Approaches for O Desmethyl O Ethyl Albendazole D5
Methodologies for Deuterium (B1214612) Incorporation into Complex Organic Molecules
The synthesis of deuterated compounds, particularly complex organic molecules, employs a variety of techniques to introduce deuterium atoms with high efficiency and precision. clearsynth.com These methods can be broadly categorized into two approaches: the use of deuterated building blocks in a total synthesis or the direct exchange of hydrogen for deuterium on a pre-existing molecular scaffold. acs.org
Common strategies for deuterium incorporation include:
Catalytic Hydrogen Isotope Exchange (HIE): This is a widely used method for late-stage deuteration, where C-H bonds are directly converted to C-D bonds. acs.org It often involves metal catalysts (e.g., palladium, platinum, rhodium) and a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). juniperpublishers.com While powerful, controlling the regioselectivity of the exchange can be challenging. acs.org
Acid/Base Catalyzed Exchange: In molecules with acidic protons, such as those adjacent to carbonyl groups, a base can be used to deprotonate the carbon, followed by quenching with a deuterium source like D₂O to install the deuterium label. rsc.org
Reductive Deuteration: This method involves the reduction of functional groups like double bonds, triple bonds, or carbonyls using deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) or deuterium gas with a catalyst. juniperpublishers.comrsc.org
Use of Deuterated Reagents and Building Blocks: For targeted labeling, the most straightforward approach is often to use a commercially available starting material or reagent that is already isotopically labeled. clearsynth.com This "de novo" synthesis ensures the deuterium is located precisely where intended in the final molecule.
Photochemical Methods: Light-induced reactions, often in the presence of a photosensitizer, can generate radical species that facilitate deuterium incorporation from a deuterated solvent or source. rsc.org
These methodologies offer a versatile toolkit for medicinal chemists to create specifically labeled compounds for various research applications. chemscene.com
Table 1: Overview of Deuterium Incorporation Methodologies
| Methodology | Description | Typical Deuterium Source | Key Advantage |
|---|---|---|---|
| Catalytic H/D Exchange | Direct replacement of C-H with C-D bonds using a metal catalyst. acs.org | D₂ gas, D₂O | Applicable for late-stage functionalization. acs.org |
| Biocatalytic Deuteration | Use of enzymes to perform stereoselective deuteration reactions. researchgate.net | D₂O | High stereoselectivity and mild reaction conditions. researchgate.net |
| Reductive Deuteration | Reduction of unsaturated functional groups with a deuterated reducing agent. rsc.org | NaBD₄, LiAlD₄, D₂/Catalyst | High efficiency for specific functional groups. |
| De novo Synthesis | Incorporation of deuterated building blocks during the synthetic sequence. clearsynth.com | Deuterated starting materials (e.g., Bromoethane-d5) | Absolute control over label position. |
Detailed Synthetic Routes to O-Desmethyl-O-ethyl Albendazole-d5
The synthesis of this compound, which is chemically named ethyl N-(6-(propylthio)-1H-benzimidazol-2-yl)carbamate-d5, requires a multi-step approach that culminates in the specific introduction of a deuterated ethyl group. clearsynth.comcymitquimica.com
Precursor Selection and Chemical Transformations for Desmethylation and Ethylation
The synthesis logically begins with the construction of the core benzimidazole (B57391) structure, followed by the formation of the carbamate (B1207046) functional group.
Formation of the Benzimidazole Core: A common route to the benzimidazole core of albendazole (B1665689) and its analogs starts with 4-(propylthio)benzene-1,2-diamine. google.com This precursor contains the necessary propylthio group and the ortho-diamine functionality required for cyclization.
Carbamate Formation: The key transformation is the conversion of the 2-amino-benzimidazole intermediate into the target ethyl carbamate. The naming "O-Desmethyl-O-ethyl" indicates the replacement of the methyl carbamate group found in albendazole with an ethyl carbamate group. cymitquimica.comnih.gov This is achieved by reacting the 2-amino-6-(propylthio)-1H-benzimidazole intermediate with a suitable ethyl-d5-carbamoylating agent, such as ethyl-d5 chloroformate (C₂D₅OCOCl). This reaction forms the desired N-carbamate linkage.
Stereospecific and Regioselective Deuteration Techniques
For this compound, the deuterium labels are specifically located on the ethyl group of the carbamate moiety. This high degree of regioselectivity is best achieved by using an isotopically labeled reagent rather than attempting a non-specific H/D exchange on the final, non-deuterated molecule.
The most direct technique is the use of a deuterated C2-synthon. The synthesis of the required ethyl-d5 chloroformate reagent would likely start from a highly enriched, commercially available precursor like bromoethane-d5 (B31941) (C₂D₅Br) or ethanol-d6 (B42895) (CD₃CD₂OD). This ensures that all five positions on the ethyl group are deuterated, and this labeled group is installed in a single, regioselective step. As the molecule does not possess a stereocenter at the site of deuteration, stereospecificity is not a concern for this particular labeling pattern. wikipedia.org
Optimization of Reaction Conditions for Isotopic Enrichment
Maximizing the isotopic purity of the final product is a critical goal in the synthesis of deuterated compounds. rsc.org Several factors must be optimized to achieve high isotopic enrichment:
Purity of Deuterated Reagent: The isotopic purity of the starting deuterated material (e.g., ethyl-d5 chloroformate) is paramount, as it directly dictates the maximum possible enrichment of the final product.
Reaction Stoichiometry: Using a slight excess of the deuterated reagent can help drive the carbamoylation reaction to completion, ensuring that as much of the benzimidazole precursor as possible is converted to the desired deuterated product.
Solvent Choice: The reaction should be conducted in aprotic solvents to prevent any potential for H/D exchange, which could lower the isotopic enrichment.
Reaction Conditions: Temperature and reaction time must be carefully controlled to ensure complete reaction without promoting side reactions or degradation that could complicate purification and potentially compromise the isotopic integrity.
Table 2: Plausible Synthetic Route for this compound
| Step | Reactants | Key Transformation | Purpose |
|---|---|---|---|
| 1 | 4-(Propylthio)benzene-1,2-diamine, Cyanogen bromide | Cyclization | Formation of the 2-amino-6-(propylthio)-1H-benzimidazole precursor. |
| 2 | 2-Amino-6-(propylthio)-1H-benzimidazole, Ethyl-d5 chloroformate | Carbamate Formation (Ethylation-d5) | Regioselective introduction of the deuterated ethyl carbamate moiety. |
| 3 | Crude Product | Purification (e.g., Chromatography) | Isolation of the final compound with high chemical and isotopic purity. |
Advanced Spectroscopic and Chromatographic Characterization of Deuterated Analogs
Once synthesized, the identity, chemical purity, and isotopic enrichment of this compound must be rigorously confirmed using a combination of advanced analytical techniques. bvsalud.org
Confirmation of Isotopic Purity and Labeling Position
The two primary methods for the comprehensive characterization of deuterated compounds are mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the successful incorporation of the deuterium atoms. nih.gov The analysis provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₃H₁₂D₅N₃O₂S), the expected molecular weight will be approximately 5 mass units higher than its non-deuterated counterpart (C₁₃H₁₇N₃O₂S). clearsynth.comcymitquimica.com Furthermore, by analyzing the isotopic cluster of the molecular ion, the isotopic purity can be calculated by comparing the relative abundances of the d₅ species to the d₄, d₃, etc., isotopologues. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for determining the precise location of the deuterium labels within the molecule. google.comnih.gov
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group (typically a quartet for the -CH₂- and a triplet for the -CH₃) would be absent or significantly diminished, providing strong evidence of successful deuteration at that position.
²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals in the regions corresponding to the ethyl group, directly confirming the presence and chemical environment of the incorporated deuterium atoms. nih.gov
Liquid Chromatography (LC): Liquid chromatography, often coupled with mass spectrometry (LC-MS), is used to determine the chemical purity of the compound, separating it from any unreacted starting materials or synthetic byproducts. nih.gov The deuterated and non-deuterated compounds are expected to co-elute under typical reversed-phase LC conditions. nih.gov
Table 3: Analytical Characterization of this compound
| Technique | Information Obtained | Expected Result |
|---|---|---|
| LC-MS | Chemical purity and confirmation of molecular weight. nih.gov | A single major peak with a mass corresponding to the d5-labeled compound. |
| HRMS | Accurate mass and isotopic distribution. rsc.org | Molecular ion peak consistent with the formula C₁₃H₁₂D₅N₃O₂S; isotopic cluster confirms high d5 enrichment. |
| ¹H NMR | Structural confirmation and location of remaining protons. google.com | Absence of signals for the ethyl group protons. |
| ²H NMR | Direct confirmation of deuterium label position. nih.gov | Signals appear in the spectrum corresponding to the ethyl group deuterons. |
Assessment of Chemical Purity and Absence of Undesired Byproducts
Ensuring the chemical and isotopic purity of this compound is paramount for its use as a reference standard. A combination of analytical techniques is employed to achieve this.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing chemical purity. mdpi.combio-conferences.org A validated HPLC method can separate the target compound from any starting materials, non-deuterated analogs, and other synthesis-related impurities. The purity is typically determined by measuring the peak area of the analyte relative to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the structure and determining the isotopic enrichment of the compound. rsc.orgnih.govresearchgate.netacs.orgnih.gov
²H NMR can directly detect the deuterium nuclei, providing information about the location and extent of deuteration.
¹³C NMR provides further structural confirmation of the carbon skeleton.
Mass Spectrometry (MS) is another critical technique for confirming the molecular weight and assessing isotopic purity. rsc.orgrsc.org High-resolution mass spectrometry (HR-MS) can precisely determine the mass of the molecule, confirming the presence of the five deuterium atoms. The isotopic distribution pattern can also be analyzed to calculate the percentage of isotopic enrichment.
Potential Byproducts:
During the synthesis, several byproducts could potentially form:
Under-deuterated species: Molecules with fewer than five deuterium atoms (d1, d2, d3, d4) can arise if the deuterated starting material is not isotopically pure.
Non-deuterated O-Desmethyl-O-ethyl Albendazole: This can be present as an impurity from the starting materials or from incomplete deuteration.
Positional Isomers: Incomplete or side reactions during the formation of the benzimidazole ring could lead to isomeric impurities.
Unreacted Intermediates: Residual starting materials or intermediates from the synthetic steps may be present in the final product.
The table below summarizes the analytical techniques used for purity assessment:
| Analytical Technique | Purpose | Key Findings |
| HPLC | Chemical Purity Assessment | Determines the percentage of the target compound relative to impurities. |
| ¹H NMR | Structural Confirmation & Isotopic Enrichment | Confirms the absence of ethyl protons and verifies the overall molecular structure. |
| ²H NMR | Direct Detection of Deuterium | Confirms the presence and location of deuterium atoms. |
| ¹³C NMR | Structural Confirmation | Verifies the carbon framework of the molecule. |
| Mass Spectrometry | Molecular Weight & Isotopic Purity | Confirms the correct molecular weight and determines the level of isotopic enrichment. |
Scale-Up Considerations for Research and Development Purposes
Transitioning the synthesis of this compound from a laboratory scale to a larger scale for research and development purposes introduces several challenges that need to be addressed to ensure consistency, purity, and cost-effectiveness.
Key Considerations for Scale-Up:
Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing byproduct formation on a larger scale. Reactions that are manageable in a laboratory setting may require specialized equipment for safe and efficient execution at a larger volume.
Purification: Purification methods, such as column chromatography, may become less practical and more costly at a larger scale. The development of efficient crystallization or alternative purification techniques is often necessary to obtain the required purity in a cost-effective manner.
Process Safety: A thorough safety assessment of the entire synthetic process is required before scaling up. This includes understanding the hazards associated with all chemicals and reactions, as well as implementing appropriate safety protocols and engineering controls.
Analytical Monitoring: Robust in-process analytical controls are necessary to monitor the progress of the reaction and the purity of intermediates at each stage of the synthesis. This allows for adjustments to be made in real-time to ensure the final product meets the required specifications.
Regulatory Compliance: For its intended use in regulated studies, the synthesis and purification processes must be well-documented and may need to adhere to Good Manufacturing Practice (GMP) guidelines to ensure product quality and consistency.
The following table highlights the main challenges and potential solutions in the scale-up process:
| Challenge | Potential Solution(s) |
| High Cost of Deuterated Reagents | - Optimize reaction stoichiometry to minimize excess reagent use.- Explore alternative, more cost-effective deuteration strategies. |
| Reaction Exotherms and Control | - Use of jacketed reactors for precise temperature control.- Slow, controlled addition of reagents. |
| Purification Efficiency | - Develop robust crystallization methods.- Investigate alternative purification techniques like preparative HPLC if necessary. |
| Byproduct Formation | - Fine-tune reaction parameters (temperature, solvent, catalyst) to improve selectivity. |
| Handling and Safety | - Implement appropriate personal protective equipment (PPE) and engineering controls.- Conduct a thorough process hazard analysis (PHA). |
Advanced Analytical Methodologies Utilizing O Desmethyl O Ethyl Albendazole D5 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis
Isotope dilution mass spectrometry is a powerful analytical technique used for the precise quantification of analytes in a sample. acs.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, known as an internal standard (IS), to the sample prior to any processing or analysis. osti.gov This stable isotope-labeled internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). tandfonline.com
The core advantage of this method is that the internal standard experiences the same physical and chemical variations as the endogenous analyte throughout the entire analytical procedure, including extraction, derivatization, and ionization. tandfonline.comnih.gov Because the concentration is calculated from the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the method does not depend on the complete recovery of the analyte from the sample. osti.gov This ratiometric measurement allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise quantification. acs.org
Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used technique for its high sensitivity and selectivity. chromatographyonline.com However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon known as "matrix effects." rsc.org Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix. researchgate.net This can lead to either ion suppression or enhancement, which can detrimentally affect the accuracy, precision, and sensitivity of the analytical method. nih.gov
The use of a stable isotope-labeled internal standard is considered the most effective strategy to compensate for matrix effects. chromatographyonline.com Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. cdc.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, ensuring that the quantitative results remain accurate and reliable even in complex biological matrices like plasma, urine, or tissue homogenates. nih.gov However, it is important to note that significant isotopic effects, particularly with deuterium labeling, can sometimes cause the deuterated internal standard to elute at a slightly different retention time than the target analyte, which may reduce its effectiveness in compensating for matrix effects. cdc.gov
The primary goal of any quantitative bioanalytical method is to provide results that are both precise (reproducible) and accurate (close to the true value). The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS is instrumental in achieving this. By compensating for variations in sample extraction efficiency and instrument response, the internal standard significantly reduces the variability of the analytical results, thereby improving precision. nih.gov
Accuracy is enhanced because the calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte. acs.org This ratiometric approach corrects for systematic errors that might otherwise lead to biased results. The ability of stable-isotope dilution LC-MS/MS to deliver the highest possible accuracy and precision has made it the preferred method for critical applications such as therapeutic drug monitoring and pharmacokinetic studies. nih.gov
Development and Validation of LC-MS/MS Methods for Albendazole (B1665689) and its Metabolites
Albendazole is a broad-spectrum anthelmintic agent that undergoes rapid and extensive metabolism in the liver to its primary active metabolite, albendazole sulfoxide (B87167), and further to the inactive metabolite, albendazole sulfone. nih.govnih.gov The development of robust LC-MS/MS methods for the simultaneous quantification of albendazole and its metabolites is crucial for pharmacokinetic and bioequivalence studies. nih.gov
Effective chromatographic separation is essential to resolve the parent drug from its metabolites and from endogenous matrix components, thereby minimizing interferences. Reversed-phase chromatography is commonly employed for the analysis of albendazole and its metabolites. nih.govmdpi.com
Column Chemistry: C18 columns are frequently used due to their hydrophobicity, which allows for good retention and separation of the relatively nonpolar albendazole and its more polar metabolites. mdpi.commdpi.com For instance, studies have utilized columns like the Hypurity C18 and Acquity UPLC BEH C18 to achieve successful separation. nih.govmdpi.com The choice of column chemistry is critical, as some columns may not adequately separate closely related compounds. mdpi.com
Mobile Phase Systems: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). nih.govmdpi.com The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analytes. Gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to achieve optimal separation of compounds with different polarities, such as albendazole and its metabolites, within a reasonable run time. nih.gov For example, a mobile phase of acetonitrile and 2.0 mM ammonium acetate (pH 5.0) has been used successfully. nih.gov The addition of small amounts of additives like formic acid can improve peak shape and ionization efficiency. mdpi.com
Table 1: Example Chromatographic Conditions for Albendazole and Metabolite Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Hypurity C18 (50 x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) mdpi.com |
| Mobile Phase A | 2.0 mM Ammonium Acetate, pH 5.0 nih.gov | 0.05% Formic Acid in Water mdpi.com |
| Mobile Phase B | Acetonitrile nih.gov | Methanol with 0.05% Formic Acid mdpi.com |
| Flow Rate | Not Specified | 0.2 mL/min mdpi.com |
| Elution | Isocratic (80:20, B:A) nih.gov | Gradient mdpi.com |
Tandem mass spectrometry is employed for its high selectivity and sensitivity in detecting and quantifying the target analytes.
Ionization Polarity: For albendazole and its metabolites, positive electrospray ionization (ESI+) is typically chosen because the presence of basic nitrogen atoms in their molecular structures facilitates the formation of protonated molecules [M+H]⁺. nih.gov
Multiple Reaction Monitoring (MRM): MRM is the most common acquisition mode for quantification in tandem mass spectrometry. In this mode, the first quadrupole (Q1) is set to select the precursor ion (the [M+H]⁺ ion of the analyte), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to select a specific product ion that is characteristic of the analyte. This precursor-to-product ion transition is highly specific and significantly reduces background noise, thereby enhancing sensitivity. The selection of optimal MRM transitions for each analyte and internal standard is a critical step in method development. mdpi.com
Table 2: Example MRM Transitions for Albendazole and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| Albendazole (ABZ) | 266.1 nih.govmdpi.com | 234.1 nih.gov | Positive |
| Albendazole Sulfoxide (ABZ-OX) | 282.1 nih.govmdpi.com | 240.0 nih.gov | Positive |
| Albendazole Sulfone (ABZ-ON) | 298.1 mdpi.com | 159.3 mdpi.com | Positive |
| Albendazole-d3 (B1528130) (IS for ABZ) | 269.1 nih.gov | 234.41 mdpi.com | Positive |
In the context of analyzing albendazole and its metabolites, a suitable internal standard is crucial. O-Desmethyl-O-ethyl Albendazole-d5 is a deuterated analog of a potential albendazole impurity or related compound. clearsynth.com While deuterated versions of the primary analytes, such as albendazole-d3 and albendazole sulfoxide-d5, are often the preferred internal standards due to their close structural and physicochemical similarity, other structurally similar deuterated compounds can also be effective. nih.gov
The key is that the internal standard should mimic the analytical behavior of the target analytes as closely as possible. This compound, being a deuterated benzimidazole (B57391) derivative with structural similarities to albendazole, can serve as a reliable internal standard. Its five deuterium atoms provide a distinct mass shift, preventing isotopic crosstalk with the non-labeled analytes. When added to a sample at a known concentration before extraction, it can effectively compensate for variations in extraction recovery and matrix effects during the LC-MS/MS analysis of albendazole and its metabolites, thereby ensuring the generation of high-quality, reliable quantitative data.
Application of this compound in High-Throughput Bioanalytical Platforms
High-throughput screening (HTS) is essential in drug discovery and clinical research, requiring analytical methods that are both rapid and robust. The use of deuterated internal standards like this compound is critical for the success of HTS platforms that employ LC-MS/MS.
In an HTS environment, the primary goal is to analyze a large number of samples in a short amount of time without compromising data quality. This compound facilitates this by allowing for simplified sample preparation procedures, such as "dilute-and-shoot" or protein precipitation, and rapid chromatographic separations. Because the deuterated standard co-elutes with the analyte and compensates for matrix effects, the need for extensive chromatographic resolution from matrix components is reduced, allowing for shorter run times. nih.gov
A typical high-throughput LC-MS/MS method for albendazole analysis would involve a rapid gradient elution on a C18 column, with a total run time of only a few minutes per sample. The use of this compound ensures that even with such short run times, the quantification remains accurate and precise.
Table 4: Illustrative Parameters of a High-Throughput LC-MS/MS Method for Albendazole Analysis
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatographic Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Total Run Time | 2.5 minutes |
| Internal Standard | This compound |
| Detection | Tandem Mass Spectrometry (Positive ESI, MRM mode) |
This table presents a hypothetical but typical set of parameters for a high-throughput LC-MS/MS method.
By enabling robust and rapid analytical methods, this compound plays a vital role in accelerating pharmacokinetic studies and other research requiring the quantification of albendazole and its metabolites in large numbers of biological samples.
Research Applications in Pharmacokinetic and Metabolic Pathway Elucidation
In Vitro Metabolic Studies in Research Models
In vitro (in the lab) studies are essential for predicting how a drug will behave in a living organism. These models allow researchers to examine metabolic pathways in a controlled environment.
The liver is the primary site of drug metabolism. To study this in a laboratory setting, researchers use hepatic (liver) microsomes and hepatocytes (liver cells). researchgate.net Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes. nih.gov
In the context of albendazole (B1665689), studies using liver microsomes from various species, including humans, cattle, sheep, and rats, have been crucial for elucidating its biotransformation. nih.govnih.gov When albendazole is incubated with these microsomal fractions, it is extensively metabolized, primarily through oxidation, to form its major metabolites, albendazole sulfoxide (B87167) and albendazole sulfone. nih.govnih.gov Cultured human hepatoma cell lines, such as HepG2, are also effective systems for studying albendazole metabolism, showing efficient oxidation of the parent drug to its sulfoxide form. nih.gov These systems provide a foundational understanding of the metabolic fate of the drug before moving to more complex in vivo studies.
The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. Identifying the specific CYP isoforms that metabolize a drug is critical for predicting potential drug-drug interactions. For albendazole, metabolism is complex, involving multiple enzymes.
Initial sulfoxidation of albendazole to the pharmacologically active albendazole sulfoxide is primarily mediated by flavin-containing monooxygenase (FMO) and CYP3A4. nih.govwashington.edu However, further metabolic steps, including hydroxylation, are catalyzed by other CYP isoforms. Research using recombinant human P450s has identified that CYP2J2 is the main enzyme responsible for converting albendazole to hydroxyalbendazole. nih.govwashington.edu CYP2C19 also contributes to this hydroxylation pathway, although to a lesser extent. nih.govwashington.eduresearchgate.net The combination of albendazole sulfoxide and mebendazole (B1676124) has been observed to cause an inhibition of CYP3A4. nih.gov
Below is a data table summarizing the kinetic parameters of the major enzymes involved in albendazole hydroxylation.
| Enzyme | Metabolite Formed | Intrinsic Clearance (μl/min/pmol P450) | Key Finding |
| CYP2J2 | Hydroxyalbendazole | 0.34 | Identified as the major enzyme for albendazole hydroxylation. nih.govwashington.edu |
| CYP2C19 | Hydroxyalbendazole | 0.042 | Contributes to hydroxylation but is less efficient than CYP2J2. nih.govwashington.edu |
| CYP2E1 | Hydroxyalbendazole | 0.088 | Plays a minor role in the hydroxylation of albendazole. nih.govwashington.edu |
O-Desmethyl-O-ethyl Albendazole-d5 is a deuterated stable isotope-labeled version of a potential albendazole metabolite. Its primary role in research is to serve as an internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org
In pharmacokinetic and metabolic studies, researchers need to accurately measure the concentration of the parent drug and its various metabolites in biological samples like plasma or urine. nih.gov An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to the sample before analysis. Because the deuterated standard (this compound) is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample extraction and ionization in the mass spectrometer. However, due to the mass difference from the five deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the actual metabolite. acs.org This allows for precise quantification, correcting for any sample loss or variability during the analytical process. By tracing the appearance of the non-deuterated O-Desmethyl-O-ethyl Albendazole, researchers can elucidate dealkylation and subsequent oxidative pathways of albendazole metabolites.
In Vivo Pharmacokinetic Research in Preclinical Animal Models
In vivo studies in animals are the next step after in vitro research, providing data on how a drug and its metabolites behave in a whole, living system.
In non-clinical pharmacokinetic (PK) studies, a drug is administered to animal models to determine its ADME profile. europa.eu The use of deuterated tracers, like this compound, is a key component of modern study design. nih.gov These studies typically involve administering the parent drug (albendazole) to animals and then collecting blood, urine, and feces at various time points. researchgate.net
The samples are then analyzed using methods that employ the deuterated compound as an internal standard. This allows for the creation of precise concentration-time profiles for the parent drug and its metabolites. nih.gov Deuterated compounds are particularly valuable because they are non-radioactive and their use can improve the accuracy of pharmacokinetic measurements, helping to define key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). acs.orgnih.gov
The ADME profile of albendazole varies significantly across different animal species. Generally, it is characterized by poor oral absorption but rapid and extensive first-pass metabolism in the liver. europa.eumdpi.com After oral administration, unchanged albendazole is often found in only minor amounts in urine or plasma. researchgate.netjarvm.com The primary metabolite found in circulation is the active form, albendazole sulfoxide. jarvm.comasm.org
The following data table summarizes key ADME characteristics of albendazole in several preclinical animal models.
| Animal Species | Absorption | Key Metabolic Pathways | Primary Metabolites | Excretion |
| Rats/Mice | Poor; ~20-30% of an oral dose is absorbed. europa.eu | Sulfur oxidation, alkyl and aromatic hydroxylation, carbamate (B1207046) hydrolysis. researchgate.net | Albendazole sulfoxide, Albendazole sulfone. researchgate.net | Primarily via feces and urine. researchgate.net |
| Cattle | Readily absorbed; ~50% of an oral dose. europa.eu | Extensive first-pass metabolism, including sulfoxidation. mdpi.com | Albendazole sulfoxide, Albendazole sulfone. researchgate.net | Mainly in urine. researchgate.net |
| Sheep | Well absorbed. | Rapid and extensive sulfoxidation in the liver; also reduction back to albendazole by gut microflora. mdpi.com | Albendazole sulfoxide (active), Albendazole sulfone (inactive). mdpi.com | Primarily via feces and urine. mdpi.com |
Investigation of Species-Specific Metabolic Differences and Extrapolation to Higher Organisms (e.g., livestock, laboratory animals)
The study of albendazole's metabolic fate across different species is crucial for veterinary medicine and for extrapolating data to understand human pharmacology. Research has revealed significant variations in how livestock and laboratory animals process this anthelmintic drug.
Following oral administration, albendazole is extensively metabolized, and very little of the unchanged drug is found in urine. epa.gov The primary metabolic pathways include oxidation at the sulfur atom, hydroxylation of the alkyl and aromatic groups, methylation, and hydrolysis of the carbamate group. epa.govresearchgate.net The main metabolites identified in the urine of cattle, sheep, rats, and mice are albendazole sulfoxide (the active form) and albendazole sulfone. researchgate.netnih.gov
However, the rate and extent of these metabolic conversions differ significantly among species. For instance, oral absorption of albendazole is approximately 50% in cattle and sheep, but only 20-30% in mice and rats. nih.gov The metabolic activity within the gastrointestinal tract also shows species specificity. In vitro studies using ruminal and ileal fluids from sheep and cattle demonstrated that both fluids extensively metabolize albendazole and its sulfoxide form. msdvetmanual.com Notably, the rate of oxidation of albendazole to albendazole sulfoxide was higher in cattle fluids, whereas the reduction of the sulfoxide back to the parent albendazole was significantly more pronounced in sheep fluids. msdvetmanual.com
These comparative studies are fundamental for understanding why the efficacy and safety profiles of albendazole can differ between species and are essential for developing appropriate veterinary protocols. The use of deuterated standards in such research allows for precise quantification of each metabolite, providing the high-quality data needed to build accurate pharmacokinetic models for different animals.
Table 1: Comparison of Albendazole Metabolism in Different Animal Species
| Species | Key Metabolic Features | Reference |
| Cattle | High oral absorption (~50%). Higher rate of albendazole oxidation in gastrointestinal fluids compared to sheep. | nih.gov |
| Sheep | High oral absorption (~50%). Higher rate of albendazole sulfoxide reduction back to albendazole in gastrointestinal fluids compared to cattle. | nih.gov |
| Rats | Lower oral absorption (~20-30%). Identified urinary metabolites include sulfoxide, sulfone, and hydroxylated derivatives. | nih.gov |
| Mice | Lower oral absorption (~20-30%). Identified nine urinary metabolites, similar to other species. | nih.gov |
Research on Albendazole Metabolism in Parasitic Organisms
Understanding how target parasites metabolize albendazole is key to optimizing its therapeutic action and combating the growing threat of drug resistance.
Comparative Biotransformation Studies in Helminths and Other Target Pathogens
Just as in host animals, helminth parasites possess enzymatic machinery capable of metabolizing albendazole, though this ability varies qualitatively and quantitatively among different parasite species. nih.gov Studies have shown that subcellular fractions (microsomal and cytosolic) from the trematode Fasciola hepatica (liver fluke), the cestode Moniezia expansa (tapeworm), and the nematode Ascaris suum (roundworm) can all oxidize albendazole to its sulfoxide metabolite.
The extent of this biotransformation differs markedly. The microsomal fraction of Fasciola hepatica exhibited the highest oxidative activity, converting significantly more albendazole than the fractions from Moniezia expansa or Ascaris suum. nih.gov Furthermore, the uptake of albendazole can vary; studies have shown that the diffusion of albendazole into F. hepatica is significantly greater than that of other benzimidazoles like triclabendazole, a factor influenced by the parasite's immediate environment, such as the presence of bile. cambridge.orgresearchgate.net These findings demonstrate that the parasite's own metabolic capacity is a critical factor in the drug's ultimate efficacy.
Elucidation of Drug Resistance Mechanisms Linked to Altered Metabolite Formation
An emerging and significant mechanism of anthelmintic resistance in helminths is the increased or altered metabolism of the drug by the parasite. nih.gov This form of detoxification prevents the drug from reaching its target site, β-tubulin, in sufficient concentrations.
Research on the nematode Haemonchus contortus, a major gastrointestinal parasite in small ruminants, provides a clear example. nih.gov Studies comparing albendazole-susceptible (ISE) and albendazole-resistant (IRE) strains have shown that the resistant worms metabolize the drug far more extensively. nih.govfrontiersin.org Using highly sensitive liquid chromatography-tandem mass spectrometry (UHPLC/MS/MS), researchers identified nine metabolites of albendazole in H. contortus. nih.gov The resistant IRE strain was found to produce a greater number and quantity of these metabolites compared to the susceptible ISE strain. nih.govfrontiersin.org
A key difference observed is the enhanced glycosidation (conjugation with sugars) of albendazole in resistant strains. This process, carried out by enzymes like UDP-glycosyltransferases (UGTs), increases the water solubility of the drug, facilitating its inactivation and elimination from the parasite's cells. frontiersin.orgnih.gov The upregulation of specific UGT enzymes has been directly linked to resistance, indicating that enhanced metabolic detoxification is a crucial survival strategy for the parasite. frontiersin.orgnih.gov
Table 2: Metabolic Differences in Albendazole-Resistant vs. Susceptible H. contortus
| Strain | Metabolic Characteristic | Implication | Reference |
| Susceptible (ISE) | Forms fewer metabolites of albendazole. | Drug remains active for longer, leading to parasite death. | nih.govfrontiersin.org |
| Resistant (IRE) | Forms significantly more metabolites. Shows higher levels of glycosidated metabolites. | Drug is more rapidly inactivated and detoxified, allowing the parasite to survive. | nih.govfrontiersin.org |
Use of Deuterated Analogs to Probe Enzymatic Activities in Parasite Extracts
Investigating the subtle differences in enzymatic activity between susceptible and resistant parasite strains requires highly precise and accurate measurement techniques. This is where deuterated analogs like this compound become indispensable.
In research aimed at understanding metabolic pathways, scientists often use in vitro systems with subcellular fractions (extracts) of the parasite to isolate and study specific enzyme activities. nih.gov When albendazole is added to these extracts, enzymes within the fractions convert it into various metabolites. To quantify the exact amount of each metabolite produced, a known quantity of a stable isotope-labeled internal standard, such as a deuterated analog, is added to the sample. nih.govaptochem.com
This internal standard behaves almost identically to the actual metabolite during extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.comchromforum.orglcms.cz However, because of the mass difference from the deuterium atoms, the mass spectrometer can distinguish it from the non-labeled metabolite. By comparing the signal of the metabolite to the known concentration of the internal standard, researchers can calculate the metabolite's concentration with exceptional accuracy, correcting for any sample loss or variation in instrument response. aptochem.comnih.gov This quantitative precision is essential for comparing the metabolic capacity of different parasite strains and definitively linking specific enzymatic activities to drug resistance. nih.govresearchgate.netresearchgate.net
Role in Impurity Profiling and Pharmaceutical Quality Research
Utilization of O-Desmethyl-O-ethyl Albendazole-d5 in Method Development for Impurity Quantification
The accurate quantification of impurities, often present at trace levels, is a significant analytical challenge. Deuterated standards, such as this compound, play a pivotal role in overcoming these challenges. The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods.
Chromatographic Method Development for Resolution of Related Substances
The development of robust analytical methods is essential for separating and quantifying Albendazole (B1665689) and its related substances. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed techniques. molnar-institute.come3s-conferences.org These methods are developed to achieve adequate resolution between the active pharmaceutical ingredient (API), Albendazole, and its various impurities, including O-Desmethyl-O-ethyl Albendazole.
Method development often involves a systematic approach, such as Quality by Design (QbD), to optimize chromatographic conditions. molnar-institute.comresearchgate.net This includes the careful selection of the stationary phase (e.g., C18 columns), mobile phase composition (including pH and organic modifiers like acetonitrile (B52724) and methanol), flow rate, and detector wavelength. molnar-institute.come3s-conferences.orgresearchgate.net The goal is to develop a stability-indicating method that can separate the drug from its degradation products and process-related impurities. e3s-conferences.orgwjpls.org The use of O-Desmethyl-O-ethyl Albendazole as a reference standard is crucial during this process to confirm the identity and retention time of this specific impurity.
Validation of Analytical Methods for Trace Impurity Determination
Once a suitable chromatographic method is developed, it must be validated according to the guidelines of the International Council for Harmonisation (ICH). researchgate.netjchps.com Method validation ensures that the analytical procedure is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netbio-conferences.org
The use of this compound as an internal standard is particularly advantageous in validation studies. It helps to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of the non-deuterated impurity. For instance, in liquid chromatography-mass spectrometry (LC-MS/MS) methods, the deuterated standard co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio, allowing for highly selective and sensitive quantification even at trace levels. jchps.com
Below is an interactive data table summarizing typical parameters for a validated HPLC method for Albendazole and its impurities.
| Parameter | Typical Value/Range | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netmdpi.com |
| Mobile Phase | Gradient elution with a buffer (e.g., acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile) | molnar-institute.come3s-conferences.org |
| Flow Rate | 1.0 - 1.2 mL/min | researchgate.netmdpi.com |
| Detection Wavelength | ~292-295 nm | e3s-conferences.orgmdpi.com |
| Linearity (r²) | >0.999 | jchps.com |
| LOD | ~0.073 µg/mL | bio-conferences.org |
| LOQ | ~0.091 µg/mL | bio-conferences.org |
| Accuracy (Recovery) | 96.0% - 104.0% | jchps.com |
Research on Degradation Pathways and Stability of Albendazole Formulations
Understanding the degradation pathways of a drug is crucial for developing stable formulations and establishing appropriate storage conditions and shelf-life. Forced degradation studies, also known as stress testing, are performed to identify potential degradation products that could arise under various environmental conditions. nih.govsci-hub.se
Identification and Quantification of Forced Degradation Products (e.g., Oxidation, Hydrolysis)
Forced degradation studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. e3s-conferences.orgnih.govrjptonline.org These studies have shown that Albendazole is susceptible to degradation under acidic, alkaline, and oxidative conditions. nih.govrjptonline.org The primary degradation pathways often involve oxidation of the sulfide (B99878) group to form albendazole sulfoxide (B87167) and albendazole sulfone, and hydrolysis of the carbamate (B1207046) moiety. nih.govsci-hub.se
The identification of these degradation products is typically achieved using hyphenated techniques like LC-MS. O-Desmethyl-O-ethyl Albendazole can also be formed as a degradation product under certain conditions. The availability of a reference standard for O-Desmethyl-O-ethyl Albendazole is essential for its unambiguous identification in these studies.
Application of Deuterated Standards in Stability-Indicating Methods
Stability-indicating analytical methods are essential for monitoring the stability of drug formulations over time. These methods must be able to separate the intact drug from its degradation products, allowing for an accurate assessment of the drug's potency and the formation of impurities.
The use of deuterated standards like this compound in these stability-indicating methods enhances their reliability. As an internal standard in quantitative assays, it helps to ensure that any observed changes in the concentration of the corresponding impurity are due to actual degradation and not analytical variability. This is particularly important in long-term stability studies where samples are analyzed at different time points.
The following table presents a summary of forced degradation conditions and the stability of Albendazole.
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (e.g., 0.1N HCl) | Degradation observed, though relatively low compared to other conditions. | rjptonline.orgrjptonline.org |
| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Significant degradation occurs. | nih.govrjptonline.org |
| Oxidative (e.g., 3% H₂O₂) | Albendazole is susceptible to oxidation, which is a major degradation pathway. | nih.govsci-hub.serjptonline.org |
| Thermal Degradation | Degradation is observed at elevated temperatures. | nih.govrjptonline.org |
| Photolytic Degradation | Albendazole shows some instability upon exposure to UV light. | rjptonline.org |
Establishment of Reference Standards and Pharmacopeial Compliance in Research Contexts
The establishment of reference standards is a cornerstone of pharmaceutical quality control, providing the benchmark against which APIs and drug products are tested for identity, purity, and strength. Pharmacopoeias, such as the United States Pharmacopeia (USP), detail the official standards and analytical procedures required to demonstrate compliance. sigmaaldrich.com While this compound is not itself a primary pharmacopeial reference standard, it is an essential tool used in research and quality control to ensure compliance with pharmacopeial requirements for impurity control.
A pharmacopeial reference standard for an impurity, like O-Desmethyl-O-ethyl Albendazole, is a highly purified material used to identify the impurity and calibrate analytical instruments for its quantification. sigmaaldrich.com To accurately perform this quantification and demonstrate that a batch of Albendazole meets the acceptance criteria for Impurity G, a robust analytical method is required. The development and validation of such methods are significantly enhanced by the use of this compound as an internal standard. clearsynth.com
In a research context, scientists developing methods for regulatory submission rely on SIL internal standards to create assays that are precise, accurate, and reproducible. The use of a SIL-IS is strongly advocated by regulatory agencies like the European Medicines Agency (EMA) and is considered best practice by the U.S. Food and Drug Administration (FDA) for developing reliable bioanalytical methods. kcasbio.com The properties of this compound make it an ideal internal standard for these demanding applications:
Isotopic Purity : It is synthesized to have a very low level of the non-labeled species, preventing interference with the quantification of the actual impurity. acanthusresearch.com
Label Stability : The deuterium labels are strategically placed on non-exchangeable positions within the molecule to ensure they are not lost during sample processing or analysis. acanthusresearch.com
Appropriate Mass Shift : The mass increase of five daltons provides a clear separation from the mass signal of the natural isotope pattern of the non-deuterated impurity, preventing cross-signal interference. aptochem.com
| Analytical Parameter | Role/Advantage of this compound | Primary Analytical Technique |
|---|---|---|
| Quantification | Serves as an internal standard for accurate and precise measurement of its non-deuterated analogue (Albendazole Impurity G). clearsynth.com | LC-MS/MS |
| Method Robustness | Reduces variability from matrix effects and instrument response, leading to more reliable and reproducible data. kcasbio.com | LC-MS/MS |
| Pharmacopeial Testing | Facilitates the development of validated analytical methods to test for impurities against pharmacopeial limits. sigmaaldrich.com | HPLC, LC-MS/MS |
| Regulatory Compliance | Use is aligned with regulatory expectations for robust analytical method development and validation. kcasbio.com | LC-MS/MS |
Future Research Directions and Emerging Applications
Integration with Physiologically Based Pharmacokinetic (PBPK) Modeling Research
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. The integration of data from studies using O-Desmethyl-O-ethyl Albendazole-d5 can significantly enhance the precision and predictive power of PBPK models for Albendazole (B1665689) and its metabolites.
By administering a microdose of this compound concurrently with a therapeutic dose of the parent drug, researchers can precisely track the fate of this specific metabolite without interference from the endogenously formed metabolite. This allows for the accurate determination of key pharmacokinetic parameters such as clearance rates and volume of distribution for the O-Desmethyl-O-ethyl metabolite. This data is invaluable for building and validating more robust PBPK models that can simulate a wide range of physiological and pathological conditions. Such refined models can be used to predict drug-drug interactions, the impact of genetic polymorphisms on metabolism, and to optimize dosing regimens in special populations, such as pediatric or renally impaired patients.
Exploration in Advanced Imaging Techniques for Drug Disposition Studies
Advanced imaging techniques, such as Positron Emission Tomography (PET), offer a non-invasive window into the dynamic processes of drug disposition in living organisms. While direct PET imaging of this compound is not feasible due to the stable nature of the deuterium (B1214612) isotope, its use in conjunction with other imaging modalities can provide valuable insights.
For instance, the deuterated standard can be crucial in validating and correlating data from preclinical imaging studies that use a radiolabeled version of Albendazole or its metabolites. By using this compound as an internal standard in the analysis of tissue samples obtained after imaging, researchers can obtain a more accurate quantification of the radiolabeled tracer's concentration in specific organs and tissues. This correlative approach enhances the reliability of the imaging data, providing a more precise understanding of the drug's distribution and accumulation in target and non-target tissues.
Potential for Elucidating Novel Metabolic Pathways or Drug-Drug Interactions
By comparing the metabolic profile of the deuterated metabolite with that of the unlabeled metabolite, researchers can identify unique metabolic products formed from the deuterated compound. This can reveal novel biotransformation pathways that might otherwise be obscured by the more dominant metabolic routes. Furthermore, in drug-drug interaction studies, this compound can be used to precisely measure the impact of a co-administered drug on the formation and elimination of this specific metabolite. This allows for a quantitative assessment of the interaction's magnitude and the specific enzymes involved.
Application in Metabolomics and Flux Analysis Research
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a snapshot of the physiological state. Stable isotope-labeled compounds are powerful tools in metabolomics for tracing the flow of atoms through metabolic pathways, a technique known as flux analysis.
Development of Novel Analytical Methodologies for Complex Biological Matrices
The accurate quantification of drug metabolites in complex biological matrices such as blood, plasma, and tissue homogenates is a significant analytical challenge. This compound is an ideal internal standard for the development and validation of new and improved analytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS).
Due to its identical chemical properties to the unlabeled analyte, the deuterated standard co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and analysis. The development of highly sensitive and specific LC-MS/MS assays using this compound as an internal standard will enable more precise pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This will ultimately contribute to a safer and more effective use of Albendazole.
Data Tables
Table 1: Chemical Properties of O-Desmethyl-O-ethyl Albendazole
| Property | Value |
| CAS Number | 139751-05-6 |
| Molecular Formula | C₁₃H₁₇N₃O₂S |
| Molecular Weight | 279.36 g/mol |
| Synonyms | Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate |
Table 2: Chemical Properties of this compound
| Property | Value |
| CAS Number | Not Available |
| Molecular Formula | C₁₃H₁₂D₅N₃O₂S |
| Molecular Weight | 284.39 g/mol |
| Synonyms | N-[6-(Propylthio)-1H-benzimidazol-2-yl]carbamic Acid Ethyl Ester-d5, [5-(Propylthio)-1H-benzimidazol-2-yl]carbamic Acid Ethyl Ester-d5, Albendazole Impurity G-d5 |
Q & A
Q. What statistical approaches are recommended for meta-analysis of fragmented pharmacokinetic data?
- Methodological Answer : Use random-effects models to account for inter-study variability. Apply funnel plots and Egger’s regression to assess publication bias. Normalize dose-response data to body surface area (BSA) for cross-species comparisons .
Ethical and Regulatory Compliance
Q. How do researchers ensure compliance with GLP guidelines when using this compound in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
